molecular formula C15H13BrO4 B3830260 1-bromo-2-naphthyl methyl succinate

1-bromo-2-naphthyl methyl succinate

Cat. No. B3830260
M. Wt: 337.16 g/mol
InChI Key: AUQRJMGKOIZGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-bromo-2-naphthyl methyl succinate” would be a compound derived from 2-naphthol, where one hydrogen atom on the 1-position is replaced by a bromine atom, and the hydroxyl group on the 2-position is esterified with methyl succinate .


Molecular Structure Analysis

The molecular structure of “1-bromo-2-naphthyl methyl succinate” would consist of a naphthalene ring (a type of aromatic hydrocarbon) with a bromine atom attached at the 1-position and a methyl succinate ester group attached at the 2-position .


Chemical Reactions Analysis

As a brominated aromatic compound, “1-bromo-2-naphthyl methyl succinate” could potentially undergo various types of reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-bromo-2-naphthyl methyl succinate” would depend on its structure. As a brominated aromatic compound, it would likely be relatively stable and resistant to oxidation .

Mechanism of Action

The mechanism of action of “1-bromo-2-naphthyl methyl succinate” would depend on its application. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on “1-bromo-2-naphthyl methyl succinate” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

4-O-(1-bromonaphthalen-2-yl) 1-O-methyl butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-13(17)8-9-14(18)20-12-7-6-10-4-2-3-5-11(10)15(12)16/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQRJMGKOIZGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)OC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-(1-bromonaphthalen-2-yl) 1-O-methyl butanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-2-naphthyl methyl succinate
Reactant of Route 2
Reactant of Route 2
1-bromo-2-naphthyl methyl succinate
Reactant of Route 3
Reactant of Route 3
1-bromo-2-naphthyl methyl succinate
Reactant of Route 4
Reactant of Route 4
1-bromo-2-naphthyl methyl succinate
Reactant of Route 5
Reactant of Route 5
1-bromo-2-naphthyl methyl succinate
Reactant of Route 6
Reactant of Route 6
1-bromo-2-naphthyl methyl succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.